IOX4 is a potent and selective inhibitor of hypoxia-inducible factor prolyl-hydroxylases (HIF-PHDs). [] HIFs are transcription factors that play a crucial role in cellular adaptation to low oxygen levels (hypoxia). By inhibiting HIF-PHDs, IOX4 stabilizes HIF, mimicking a hypoxic response even under normoxic conditions. [] This property makes IOX4 a valuable tool in various research areas, including studying the hypoxic response, developing new therapies for diseases involving hypoxia, and understanding the mechanisms of action of HIF stabilizers.
IOX4 is a potent and selective inhibitor of prolyl hydroxylases, particularly targeting the hypoxia-inducible factor prolyl hydroxylase 2. It plays a significant role in modulating the hypoxic response in cells by stabilizing hypoxia-inducible factors, which are crucial for cellular adaptation to low oxygen levels. IOX4 has garnered attention for its potential therapeutic applications, particularly in treating anemia and enhancing oxygen delivery in various medical conditions.
IOX4 is classified as a triazole-based compound, specifically designed to inhibit prolyl hydroxylase enzymes. It is derived from a series of structural analogs that include other known inhibitors like Molidustat. The compound has been extensively studied in both biochemical and clinical settings to assess its efficacy and safety profiles.
The synthesis of IOX4 involves several key steps that typically include the formation of the triazole ring and subsequent modifications to enhance its inhibitory properties. Although specific synthetic pathways can vary, they generally encompass:
Technical details regarding the exact synthetic route may vary across different studies but generally follow established organic synthesis protocols.
The molecular structure of IOX4 can be characterized by its distinct triazole framework, which contributes to its binding interactions with prolyl hydroxylases. Key structural features include:
The structural data indicates that IOX4 binds through bidentate chelation involving nitrogen atoms from its triazole and additional interactions with surrounding residues, such as hydrogen bonds with tyrosine residues in the enzyme .
IOX4 participates in specific chemical reactions primarily involving its interaction with prolyl hydroxylases. The key reactions include:
The compound's reactivity profile suggests it operates through competitive inhibition mechanisms, where it effectively mimics substrates or co-factors necessary for enzyme activity.
IOX4 exerts its pharmacological effects by inhibiting prolyl hydroxylases, which are critical for the post-translational modification of hypoxia-inducible factors. The mechanism involves:
This mechanism is crucial for therapeutic applications aimed at enhancing oxygen delivery in conditions such as anemia .
IOX4 exhibits several notable physical and chemical properties:
These properties are essential for determining its bioavailability and therapeutic efficacy in clinical settings.
IOX4 has several promising applications in scientific research and medicine:
Hypoxia-inducible factors (HIFs) are master transcriptional regulators enabling cellular adaptation to low oxygen (hypoxia). These heterodimeric complexes consist of oxygen-sensitive α-subunits (HIF-1α, HIF-2α) and constitutively expressed β-subunits. Under normoxia, HIF-α undergoes rapid proteasomal degradation, but hypoxia stabilizes it, allowing nuclear translocation and activation of >1,000 genes involved in angiogenesis, erythropoiesis, and metabolism [3] [8]. The oxygen-sensing mechanism revolves around enzymatic hydroxylation by prolyl hydroxylase domain enzymes (PHDs), which serve as the cell's primary oxygen sensors. Pharmacological modulation of this pathway—particularly through PHD inhibitors like IOX4—represents a promising strategy for treating disorders involving ischemic injury or impaired oxygen delivery [10].
PHDs (PHD1–3) are Fe²⁺- and 2-oxoglutarate (2OG)-dependent dioxygenases that hydroxylate specific proline residues (Pro402/Pro564 in HIF-1α) in an oxygen-dependent manner. This post-translational modification serves as a recognition signal for the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to HIF-α polyubiquitination and proteasomal degradation [3] [8]. Three key features underpin their regulatory role:
Table 1: Characteristics of PHD Isoforms
Isoform | Gene | Primary Substrate | Cellular Localization | Physiological Role |
---|---|---|---|---|
PHD1 | EGLN2 | HIF-2α | Nuclear | Metabolic adaptation, exercise tolerance |
PHD2 | EGLN1 | HIF-1α | Cytoplasmic | Embryonic development, angiogenesis |
PHD3 | EGLN3 | HIF-2α | Cytoplasmic/Nuclear | Neural innervation, blood pressure regulation |
Additionally, PHD activity requires co-substrates beyond oxygen: Fe²⁺, ascorbate, and 2OG. Metabolites like fumarate or succinate (accumulating in mitochondrial disorders) inhibit PHDs by competing with 2OG, linking cellular metabolism to HIF signaling [3] [8].
Pharmacological PHD inhibition mimics hypoxia by stabilizing HIF-α, thereby activating downstream protective genes. IOX4 (CAS# 1154097-71-8) exemplifies this strategy as a potent, selective PHD2 inhibitor. Key mechanistic and pharmacological attributes include:
Table 2: Chemical and Biological Profile of IOX4
Property | Value |
---|---|
Molecular Formula | C15H16N6O3 |
Molecular Weight | 328.33 g/mol |
CAS Number | 1154097-71-8 |
PHD2 IC50 | 1.6 nM |
Solubility | 66 mg/mL in DMSO; insoluble in water |
HIF-1α Induction (EC50) | 49.5 µM (U2OS cells), 114 µM (MCF-7 cells) |
Structural studies reveal that IOX4's triazole group displaces 2OG's carboxylate moiety, while its dihydropyrazolone ring chelates the active-site Fe²⁺. This dual binding confers exceptional affinity and prevents HIF-α recognition by VHL [7]. Unlike carboxylic acid-containing inhibitors (e.g., dimethyloxalylglycine), IOX4’s ester group enhances cell permeability, particularly across the blood-brain barrier [7] [10].
Table 3: Comparison of IOX4 with Representative PHD Inhibitors
Inhibitor | PHD2 IC50 | Key Structural Features | HIF Isoform Specificity | Clinical Status |
---|---|---|---|---|
IOX4 | 1.6 nM | Tricyclic triazole; tert-butyl ester | HIF-1α/HIF-2α | Preclinical |
Vadadustat | 3–60 nM | Glycinamide; oxazole | Pan-HIF | Approved (anemia) |
Molidustat | 5–30 nM | Pyrimidinedione | Pan-HIF | Phase III |
Roxadustat | 4–70 nM | Isoquinoline | Pan-HIF | Approved (anemia) |
The therapeutic rationale for PHD2 inhibition centers on its tissue-specific roles and disease implications:
Table 4: Therapeutic Applications of IOX4 via PHD2 Inhibition
Disorder Category | Target Tissues | Key HIF-Mediated Effects | Evidence for IOX4 |
---|---|---|---|
Cerebral Ischemia | Neurons, microglia | Angiogenesis, metabolic reprogramming, neuroprotection | Marked HIF-α induction in murine brain [1] [7] |
Myocardial Ischemia | Cardiomyocytes, endothelium | Collateral vessel formation, anti-apoptotic signaling | Systemic HIF-α stabilization in mice [10] |
Inflammatory Hypoxia | Myeloid cells, epithelia | Enhanced bactericidal capacity, barrier integrity | Metabolite detection in inflammatory models [2] |
In ischemic disorders, PHD2 inhibition offers advantages over global HIF activators. First, it amplifies endogenous adaptive responses without causing unregulated angiogenesis. Second, IOX4’s brain tropism addresses a critical need in cerebral ischemia, where few therapeutics penetrate effectively [7] [10]. Metabolic studies confirm IOX4's bioactivity: 10 metabolites (e.g., hydroxylated IOX4, glucuronides) were identified in equine plasma and urine post-administration, with detection windows exceeding 312 hours, supporting sustained biological effects [2].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4